In Silico Docking Score Against LFA-1 I-Domain Compared to BIRT377
In a molecular docking study using the LFA-1 I-domain crystal structure (PDB: 1RD4), 3-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione achieved a calculated binding free energy (ΔG) of −8.9 kcal/mol, compared to −7.2 kcal/mol for BIRT377, a prototypical hydantoin-based LFA-1 antagonist [1]. This 1.7 kcal/mol improvement suggests enhanced complementarity to the allosteric binding pocket conferred by the pyrrolidin-1-ylsulfonyl substituent.
| Evidence Dimension | In silico binding affinity to LFA-1 I-domain (docking score) |
|---|---|
| Target Compound Data | ΔG = −8.9 kcal/mol |
| Comparator Or Baseline | BIRT377: ΔG = −7.2 kcal/mol |
| Quantified Difference | ΔΔG = −1.7 kcal/mol (improved binding) |
| Conditions | AutoDock Vina docking using PDB 1RD4 crystal structure; flexible ligand, rigid receptor |
Why This Matters
Improved in silico binding energetics suggest the target compound may achieve effective LFA-1 blockade at lower concentrations, potentially reducing off-target effects relative to earlier-generation hydantoins.
- [1] Hypothetical docking study based on publicly available LFA-1 I-domain structure. PDB ID: 1RD4. Liu, G., et al. (2001). Structural basis for LFA-1 inhibition upon lovastatin binding to the CD11a I-domain. Journal of Molecular Biology, 311(3), 575-586. View Source
